molecular formula C7H5BrN2 B13971914 7-Bromopyrrolo[1,2-b]pyridazine

7-Bromopyrrolo[1,2-b]pyridazine

Numéro de catalogue: B13971914
Poids moléculaire: 197.03 g/mol
Clé InChI: WEIPQWKONSOIBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromopyrrolo[1,2-b]pyridazine is a fused heterocyclic compound containing a pyrrole ring condensed with a pyridazine moiety, with a bromine atom substituted at position 7 (Formula 1). This scaffold, formally known as 5-azaindolizine, is characterized by two nitrogen atoms in its bicyclic structure . The bromine substitution at position 7 enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science.

Synthetic routes to this compound often involve cycloaddition reactions or halogenation of preformed pyrrolo[1,2-b]pyridazine derivatives. For example, bromination at position 7 can be achieved via electrophilic substitution or transition-metal-catalyzed methods . Its structural versatility allows modifications at other positions (e.g., position 2 or 6) to optimize biological activity or physicochemical properties .

Propriétés

Formule moléculaire

C7H5BrN2

Poids moléculaire

197.03 g/mol

Nom IUPAC

7-bromopyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H5BrN2/c8-7-4-3-6-2-1-5-9-10(6)7/h1-5H

Clé InChI

WEIPQWKONSOIBX-UHFFFAOYSA-N

SMILES canonique

C1=CC2=CC=C(N2N=C1)Br

Origine du produit

United States

Méthodes De Préparation

Preparation Methods of 7-Bromopyrrolo[1,2-b]pyridazine

General Synthetic Routes

The synthesis of this compound generally involves the cyclization of pyrrole derivatives with brominated acetylenes or related precursors under controlled conditions. The key synthetic step is the formation of the fused heterocyclic ring system through intramolecular cyclization, often preceded by functionalization steps such as bromination.

  • Typical route: Reaction of pyrrole derivatives with brominated acetylenes, followed by cyclization to form the pyrrolo[1,2-b]pyridazine core bearing the bromine substituent at position 7.

  • Industrial considerations: Scalable methods use readily available raw materials and mild reaction conditions to maximize yield and purity. The process emphasizes cost-effectiveness and environmental safety for large-scale production.

Detailed Synthetic Procedure Examples

Cyclization from Pyrrole Derivatives and Brominated Acetylenes
  • Starting materials: Pyrrole derivatives and brominated acetylenes.
  • Reaction conditions: Typically carried out under mild heating with suitable catalysts or bases to promote cyclization.
  • Outcome: Formation of the 7-bromo-substituted pyrrolo[1,2-b]pyridazine ring system.

This method is widely adopted due to its straightforward approach and relatively high yields.

Alternative Condensation Approaches

Pyrrolo[1,2-b]pyridazine derivatives, structurally related to this compound, have been synthesized via condensation reactions involving:

  • Condensation of oxazolo[3,2-b]pyridazinium salts with malononitrile or ethyl cyanoacetate in the presence of sodium ethoxide.
  • Condensation of 1,4,7-triketones with hydrazine followed by dehydrogenation.
  • Condensation of cyanoacetic acid hydrazide with brominated phenylpropenes.

These methods provide alternative pathways to access the fused heterocyclic core, which can be further functionalized to introduce bromine at the 7-position.

Synthesis from 1-Aminopyrrole Derivatives

A notable approach involves the use of 1-aminopyrrole or its derivatives:

  • Reaction of 1-aminopyrrole with α,β-unsaturated ketones or aldehydes.
  • Protection of amino groups (e.g., BOC-protection) to facilitate selective cyclization.
  • Subsequent functionalization steps to introduce bromine at the desired position.

This method allows for structural diversity and has been optimized for higher yields and selectivity.

Industrial-Scale Synthesis Insights

While direct industrial synthesis of this compound is less frequently detailed in open literature, related pyridazine derivatives have been produced via multi-step sequences involving halogenation, esterification, and acetylene insertion reactions under controlled pressure and temperature conditions.

An example patent discloses the synthesis of related pyridazine intermediates involving:

Step Reaction Description Conditions Yield/Remarks
1 Reaction of 3-pyridazinone with 2-chloroethylamine hydrochloride 50-70 °C, anhydrous, triethylamine as base Complete reaction confirmed by TLC
2 Bromination using N-bromosuccinimide (NBS) with azobisisobutyronitrile initiator 30-50 °C, light-shielded, stirring for 5-6 h 89% yield of brominated intermediate
3 Reaction with sodium p-toluenesulfonate and potassium iodide catalyst 100-150 °C, heating Isolation of esterified intermediate
4 Reaction with acetylene gas in aprotic solvent (DMF preferred) under alkaline conditions 20-50 °C, 0.2-0.4 MPa pressure, potassium carbonate base Formation of ethynyl-substituted pyridazine derivative

Though this patent focuses on ponatinib intermediates, the methodologies for bromination and cyclization are relevant to the preparation of this compound and its analogs.

Comparative Analysis of Preparation Methods

Methodology Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Cyclization of pyrrole derivatives with brominated acetylenes Pyrrole derivatives, brominated acetylenes Bases, catalysts Mild heating, inert atmosphere Direct formation of target compound, good yields Requires brominated acetylenes, which may be less accessible
Condensation reactions (oxazolo[3,2-b]pyridazinium salts with malononitrile derivatives) Oxazolo salts, malononitrile, sodium ethoxide Sodium ethoxide, hydrazine Room temp to reflux Versatile, allows substitution pattern control Multi-step, moderate yields
1-Aminopyrrole condensation with α,β-unsaturated ketones 1-Aminopyrrole derivatives, ketones Acid catalysts, protecting groups Ambient to reflux High selectivity, structural diversity Requires protection/deprotection steps
Halogenation and esterification followed by acetylene insertion (industrial scale) 3-Pyridazinone, 2-chloroethylamine NBS, sodium p-toluenesulfonate, acetylene gas Controlled temp and pressure Scalable, high yield intermediates Complex multi-step process, specialized equipment

Research Findings and Optimization

  • The presence of the bromine atom at position 7 significantly influences the reactivity of the pyrrolo[1,2-b]pyridazine core, enabling further functionalization via substitution reactions.
  • Optimization of reaction parameters such as temperature, solvent choice (aprotic solvents like DMF preferred), and base selection (potassium carbonate favored) is critical for maximizing yield and purity in acetylene insertion steps.
  • Protection of amino groups during synthesis enhances selectivity and prevents side reactions, as demonstrated in BOC-protected 1-aminopyrrole routes.
  • The use of nucleophilic substitution on the bromine atom allows for the creation of diverse derivatives, expanding the compound’s utility in medicinal chemistry.

Summary Table of Key Preparation Methods

Preparation Method Key Steps Typical Yield Notes
Cyclization of pyrrole with brominated acetylenes Bromination → Cyclization Moderate to high Direct route, common in lab synthesis
Condensation of oxazolo salts with malononitrile derivatives Condensation → Cyclization Moderate Allows substitution pattern variations
1-Aminopyrrole with α,β-unsaturated ketones Condensation → Protection → Cyclization Moderate to good High selectivity, adaptable
Industrial multi-step halogenation and acetylene insertion Halogenation → Esterification → Acetylene insertion High (up to 89% in intermediates) Suitable for scale-up, requires specialized equipment

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromopyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Applications De Recherche Scientifique

7-Bromopyrrolo[1,2-b]pyridazine has diverse applications across scientific disciplines, including chemistry, biology, and industrial research. Its mechanism of action involves interactions with molecular targets, potentially modulating enzyme or receptor activity and affecting cellular processes.

Scientific Research Applications

Chemistry this compound serves as a fundamental building block in synthesizing complex heterocyclic compounds.

Biology Due to its unique structural properties, this compound is utilized in studying biological pathways and interactions.

Industry It is used in developing advanced materials with specific electronic and optical properties.

Related Compounds and Applications

Structural analogs like pyridazine and pyridazinone, which contain two adjacent nitrogen atoms, exhibit a range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiulcer effects. For instance, ABT-963, a methanesulfonyl-phenyl-2H-pyridazin-3-one derivative, shows high selectivity as a COX-2 inhibitor with anti-inflammatory activity and gastric safety in vivo . Other pyridazinone derivatives have demonstrated analgesic and anti-inflammatory properties . Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, another synthetic compound, has potential biological activities, particularly in cancer research and enzyme inhibition, specifically as a Histone Deacetylase (HDAC) inhibitor.

Methyl this compound-6-carboxylate

This compound, characterized by a pyrrolo[1,2-b]pyridazine core structure, features a bromine atom at the 7-position and a methoxycarbonyl group at the 6-position. It has potential applications in medicinal chemistry and industrial processes. Interaction studies may focus on protein binding, enzyme inhibition, and cell-based assays to assess its viability as a therapeutic agent.

5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid

This compound finds primary applications in medicinal chemistry due to its pharmacological potential. Its unique chemical structure makes it suitable for drug development and biological research. It can interact with biological macromolecules through hydrogen bonds, enhancing its affinity for proteins and nucleic acids, crucial for drug-target interactions.

Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrrolo[1,2-b]pyridazineCore structure without substitutionsPotential antitumor properties
Methyl pyrrolo[1,2-b]pyridazine-6-carboxylateSimilar core with different substituentsAntimicrobial activity
7-Fluoropyrrolo[1,2-b]pyridazineFluorine substitution instead of bromineNeuroprotective effects
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylateBromo and chloro substitutionsShowed significant Histone Deacetylase (HDAC) inhibitory activity and induced apoptosis on lung cancer cells.

Lung Cancer

Mécanisme D'action

The mechanism of action of 7-Bromopyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, influencing their activity. For example, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde (CAS 2763749-94-4)

  • Structure : Bromine at position 5 and a formyl group at position 6.
  • Key Differences : The aldehyde group increases electrophilicity, enabling nucleophilic additions, while the bromine at position 5 alters steric and electronic properties compared to the 7-bromo derivative.
  • Applications : Used in the synthesis of Schiff bases or as a precursor for anticancer agents .

6-(Bromomethyl)pyrrolo[1,2-b]pyridazine

  • Structure : Bromine on a methyl group at position 4.
  • Key Differences : The bromomethyl group introduces a reactive alkyl halide moiety, facilitating alkylation reactions. This contrasts with the aryl bromide in 7-bromopyrrolo[1,2-b]pyridazine, which is more suited for Suzuki-Miyaura couplings .

2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine

  • Structure : Chlorophenyl and methyl groups at positions 2 and 7, respectively.

Heterocyclic Analogues: Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazine

  • Structure : A fused imidazole-pyridazine system.
  • Key Differences : The additional nitrogen in the imidazole ring increases hydrogen-bonding capacity, enhancing interactions with biological targets like kinases .
  • Synthetic Accessibility : Well-developed transition-metal-catalyzed routes (e.g., Pd- or Cu-catalyzed cross-couplings) compared to pyrrolo[1,2-b]pyridazines, which rely more on cycloadditions .

7-Chloroimidazo[1,2-b]pyridazine (CAS 1383481-11-5)

  • Structure : Chlorine at position 7 of the imidazo[1,2-b]pyridazine core.
  • Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinity in kinase inhibitors .

Pharmacological Potential

Anticancer Activity

  • This compound Derivatives : Modifications at position 2 (e.g., 4-substituted phenyl rings) significantly impact cytotoxicity. For example, 2-(4-bromophenyl)-substituted derivatives show IC₅₀ values < 1 µM against breast cancer cell lines .
  • Imidazo[1,2-b]pyridazines : Exhibit potent inhibition of kinases like Haspin and Fyn, with tricyclic derivatives advancing as clinical candidates .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
This compound C₇H₅BrN₂ 213.03 1.8 Br at position 7
5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile C₈H₄BrN₃ 222.04 1.5 Br at position 5, CN at 7
7-Chloroimidazo[1,2-b]pyridazine C₆H₄ClN₃ 153.57 1.2 Cl at position 7

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromopyrrolo[1,2-b]pyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization or functionalization of pyrrolo[1,2-b]pyridazine precursors. Key methods include:

  • Chichibabin reaction : Pyridazine derivatives react with acetylenic esters under basic conditions to form the pyrrolo[1,2-b]pyridazine core, followed by bromination .

  • Sonogashira coupling : 3-Chloropyridazines undergo cross-coupling with alkynes, followed by bromination at the 7-position .

  • Cyclocondensation : Pyrrolidine or substituted pyrroles react with brominated pyridazines in the presence of catalysts like Pd or Cu .

  • Optimization : Yields vary with temperature (60–120°C), solvent (DMF, THF), and catalyst loading (2–5 mol% Pd). For example, Sonogashira coupling achieves 65–80% yield with Pd(PPh₃)₄ in THF at 80°C .

    Table 1 : Comparison of Synthesis Methods

    MethodYield (%)Key ConditionsReference
    Chichibabin reaction50–65KOH, DMF, 100°C
    Sonogashira coupling65–80Pd(PPh₃)₄, THF, 80°C
    Cyclocondensation40–55CuI, NEt₃, DCM, reflux

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective bromination (e.g., absence of peaks for non-brominated positions). Aromatic protons appear as doublets in δ 7.2–8.5 ppm .
  • HPLC-MS : Used to assess purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) .
  • Elemental Analysis : Validates molecular formula (C₆H₄BrN₃) with <0.5% deviation .
    • Safety : Handling requires PPE (gloves, goggles) due to toxicity; waste must be disposed via certified facilities .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of pyrrolo[1,2-b]pyridazine, and how can they be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : The 7-position is electron-rich due to the adjacent pyrrole nitrogen, favoring electrophilic bromination (e.g., NBS in DMF) .
  • Steric Hindrance : Bulky substituents at the 3-position can divert bromination to undesired sites. Using directing groups (e.g., -OMe) or Lewis acids (e.g., FeCl₃) improves selectivity .
  • Contradictions : Some studies report competing 5-bromination under radical conditions (e.g., AIBN-initiated reactions), necessitating mechanistic studies via DFT calculations .

Q. How do structural modifications of this compound impact its biological activity in kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Replacing the pyrrolo ring with pyrazolo (as in triazolo analogs) reduces CDK4/6 inhibition (IC₅₀ increases from 12 nM to >1 µM) due to altered π-stacking .

  • Substitution Patterns : Adding electron-withdrawing groups (e.g., -NO₂) at the 3-position enhances VEGFR2 affinity (IC₅₀ = 8 nM vs. 25 nM for parent compound) .

  • Data Contradictions : Some analogs show unexpected off-target effects (e.g., FGFR1 activation), requiring crystallography or molecular docking to rationalize .

    Table 2 : Structure-Activity Relationships (SAR)

    ModificationTarget (IC₅₀)Key FindingReference
    7-Bromo parent compoundCDK4/6 (12 nM)Baseline activity
    3-NO₂ substitutionVEGFR2 (8 nM)Enhanced selectivity
    Pyrazolo analogCDK4/6 (>1 µM)Reduced binding affinity

Q. How can factorial design optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer : A 2³ factorial design evaluates three factors:

  • Variables : Catalyst loading (2–5 mol%), temperature (60–100°C), solvent polarity (THF vs. DMF).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 3 mol% Pd, 80°C, THF) for 85% yield .
  • Contradictions : High catalyst loading (>5 mol%) may increase cost without improving yield, highlighting trade-offs in process economics .

Contradiction Analysis

Q. Why do some studies report divergent biological activities for this compound derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Assay Conditions : Varying ATP concentrations (10 µM vs. 100 µM) in kinase assays alter IC₅₀ values .
  • Impurity Profiles : Uncharacterized byproducts (e.g., dehalogenated compounds) in low-purity samples may skew results .
  • Structural Misassignment : Incorrect regiochemistry (e.g., 5-bromo vs. 7-bromo isomers) due to inadequate NMR analysis .
    • Resolution : Use orthogonal techniques (e.g., X-ray crystallography) and report detailed synthetic protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.